molecular formula C12H10ClNO B6414582 2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% CAS No. 1261938-20-8

2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6414582
CAS RN: 1261938-20-8
M. Wt: 219.66 g/mol
InChI Key: HRQKXHDZBVVYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% (2-CMP-4-H), is an organic compound with a molecular formula of C9H9ClNO. It is a colorless liquid with a melting point of 65°C and a boiling point of 211°C. It is soluble in water, alcohol, and chloroform, and is used as a reagent in organic synthesis. 2-CMP-4-H is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% is an organic compound with a molecular formula of C9H9ClNO. It is a colorless liquid with a melting point of 65°C and a boiling point of 211°C. It is soluble in water, alcohol, and chloroform. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and fine chemicals. The reaction mechanism of 2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% involves the condensation of 2-chloro-3-methylphenol with 4-hydroxy-3-nitropyridine. The reaction is catalyzed by a Lewis acid, such as zinc chloride, and proceeds through a nucleophilic substitution mechanism.
Biochemical and Physiological Effects
2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% has not been extensively studied for its biochemical and physiological effects. However, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% has several advantages when used as a reagent in laboratory experiments. It is relatively inexpensive and can be synthesized in a multi-step process. It is also soluble in a variety of solvents, making it easy to work with. However, it is flammable and should be handled with care. In addition, it should be stored in a cool, dry place, away from sources of heat or ignition.

Future Directions

There are several potential future directions for the research and development of 2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine, 95%. It could be further studied for its potential applications in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. It could also be explored for its potential as an inhibitor of acetylcholinesterase, which could lead to new treatments for neurological disorders. Additionally, it could be studied for its potential applications in the synthesis of novel photoactive materials, such as dyes, pigments, and sensors. Finally, it could be further studied for its potential as a reagent in the synthesis of peptides and peptidomimetics.

Synthesis Methods

2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% is typically synthesized through a multi-step process involving the condensation of 2-chloro-3-methylphenol with 4-hydroxy-3-nitropyridine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is catalyzed by a Lewis acid, such as zinc chloride. The reaction is typically carried out at temperatures between 100°C and 150°C. The product is then purified by recrystallization or distillation, yielding a 95% pure product.

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine, 95% has been widely studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the synthesis of peptides and peptidomimetics. In addition, it has been used in the synthesis of novel photoactive materials, such as dyes, pigments, and sensors.

properties

IUPAC Name

2-(3-chloro-2-methylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-10(3-2-4-11(8)13)12-7-9(15)5-6-14-12/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQKXHDZBVVYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692583
Record name 2-(3-Chloro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-2-methylphenyl)-4-hydroxypyridine

CAS RN

1261938-20-8
Record name 4-Pyridinol, 2-(3-chloro-2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261938-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-2-methylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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